5-Carbamoylmethyluridine

Descripción general

Descripción

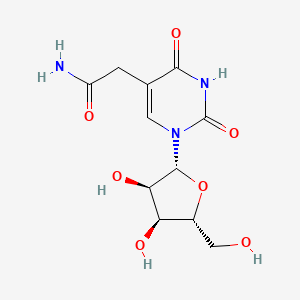

5-Carbamoylmethyluridine is a modified nucleoside found in transfer RNA (tRNA). It is a derivative of uridine, where the hydrogen at position 5 of the pyrimidine ring is substituted by a 2-amino-2-oxoethyl group . This modification plays a crucial role in the proper functioning of tRNA, ensuring accurate and efficient protein translation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

5-Carbamoylmethyluridine can be synthesized from 5-hydroxyuridine and (triphenylphosphoranylidene)acetamide. The reaction typically occurs in 1,4-dioxane under heating conditions . There are several synthetic routes available for the preparation of this compound, each with varying yields and reaction conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions

5-Carbamoylmethyluridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Substitution reactions can occur at different positions on the pyrimidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target derivative.

Major Products Formed

Aplicaciones Científicas De Investigación

Chemical Properties and Structural Insights

5-Carbamoylmethyluridine, also known as ncm5U, exhibits unique structural characteristics that influence its biological functions. The compound is derived from uridine and features a carbamoyl group at the 5-position, which significantly alters its interaction with nucleic acids and proteins.

Key Structural Features:

- Conformation : The compound adopts a C3'-endo conformation, which is critical for its stability and interaction with RNA .

- Modification Role : It plays a role in tRNA modifications, particularly at the wobble position, influencing translation efficiency and fidelity .

Biological Significance

The presence of this compound in tRNA is essential for several biological processes:

- tRNA Modification : It is crucial for the proper functioning of tRNA molecules, impacting their stability and interaction with ribosomes during protein synthesis. The modification enhances the efficiency of mRNA translation by stabilizing tRNA structures .

- Cellular Stress Response : Research indicates that modified nucleosides like this compound are involved in cellular stress responses, regulating the translation of proteins necessary for maintaining redox homeostasis and DNA repair mechanisms .

- Cancer Research : The presence of this compound has been noted in the urine of patients with chronic myelogenous leukemia and lung carcinoma, suggesting potential roles as biomarkers for cancer diagnosis and progression .

Molecular Biology Techniques

This compound is utilized in various molecular biology techniques:

- Detection Methods : γ-toxin assays have been developed to monitor the presence of this modification in tRNA across different eukaryotic species. This method provides insights into the evolutionary conservation of tRNA modifications and their functional implications .

- HPLC Analysis : High-performance liquid chromatography (HPLC) is employed to analyze modified nucleosides in biological samples, allowing researchers to quantify levels of this compound in tRNA from various organisms .

Case Studies

Several studies highlight the applications of this compound:

- Study on tRNA Mutants : In a study involving trm9 and trm112 mutants in yeast, researchers found that the absence of these genes led to a significant decrease in modified nucleosides, including this compound. This finding underscores its importance in tRNA modification pathways and highlights potential targets for genetic manipulation .

- Impact of Chemotherapeutic Agents : Another study investigated the effects of 5-fluorouracil (5-FU) on RNA modifications in HEK293T cells. The results showed dynamic changes in tRNA modifications, including an increase in this compound levels post-treatment, suggesting its role in cellular adaptation to drug exposure .

Mecanismo De Acción

The mechanism of action of 5-carbamoylmethyluridine involves its incorporation into tRNA, where it plays a critical role in maintaining the correct reading frame during protein translation. The modification ensures efficient and accurate decoding of codons, preventing misreading and enhancing the overall stability of the tRNA molecule .

Comparación Con Compuestos Similares

Similar Compounds

5-Methoxycarbonylmethyluridine: Another modified nucleoside found in tRNA, where the hydrogen at position 5 is substituted by a 2-methoxycarbonylmethyl group.

5-Carboxymethyluridine: A derivative where the hydrogen at position 5 is substituted by a carboxymethyl group.

Uniqueness

5-Carbamoylmethyluridine is unique due to its specific modification, which provides distinct structural and functional properties compared to other similar compounds. Its role in tRNA modification and protein translation is crucial, making it a valuable compound for various scientific and industrial applications .

Actividad Biológica

5-Carbamoylmethyluridine (ncm^5U) is a modified nucleoside derived from uridine, notable for its role in the modification of transfer RNA (tRNA) and its impact on various biological processes. This article explores the biological activity of this compound, focusing on its structural characteristics, synthesis, and functional implications in cellular mechanisms.

Structural Characteristics

This compound is characterized by the substitution of a hydrogen atom at the 5-position of the pyrimidine ring with a carbamoylmethyl group. Its molecular formula is C₁₁H₁₅N₃O₇, with a molecular weight of approximately 301.253 g/mol. The compound features multiple functional groups, including hydroxyl and amide functionalities, which contribute to its unique chemical properties and biological activities.

Synthesis of this compound

The synthesis of this compound typically involves several steps, including:

- Starting Material : Uridine as the base nucleoside.

- Modification : Introduction of the carbamoylmethyl group at the 5-position.

- Purification : Techniques such as high-performance liquid chromatography (HPLC) are used to isolate and purify the final product.

Alternative synthetic pathways may exist depending on specific laboratory protocols or desired yields.

Role in tRNA Modification

This compound is predominantly found at position 34 of tRNA molecules, where it plays a critical role in enhancing the stability and efficiency of tRNA during protein synthesis. This modification is crucial for maintaining fidelity during translation processes, influencing how tRNAs interact with ribosomes and mRNA .

Key Functions Include :

- Increased Stability : Modifications like ncm^5U enhance the structural integrity of tRNA, making it more resistant to degradation by ribonucleases.

- Improved Translation Fidelity : The presence of ncm^5U has been associated with increased accuracy in codon recognition and amino acid incorporation during translation .

- Cellular Stress Response : Modified tRNAs may play roles in cellular responses to stress, potentially affecting gene expression and metabolic pathways.

Comparative Analysis with Other Modified Nucleosides

The uniqueness of this compound lies in its specific structural modification compared to other nucleosides. Below is a comparison table highlighting some notable modified nucleosides:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Uridine | Basic structure without modifications | Precursor to modified nucleosides |

| 5-Methyluridine | Methyl group at position 5 | Commonly found in various RNA types |

| 2'-O-Methyluridine | Methylation at the 2' position | Enhances stability against ribonucleases |

| Pseudouridine | Isomerization leading to a stable structure | Increases tRNA stability and enhances translation fidelity |

| Dihydrouridine | Reduction at position 5 | Impacts tRNA function by altering base pairing properties |

Case Studies and Research Findings

Research has demonstrated that modifications such as ncm^5U significantly influence tRNA function across various organisms. For instance:

- A study involving yeast mutants lacking Trm9 and Trm112 proteins showed an absence of mcm^5U and ncm^5U modifications in their tRNA species, leading to impaired protein synthesis capabilities .

- Another investigation highlighted that gamma-toxin endonuclease could be used to monitor the presence of ncm^5U in diverse eukaryotic cells, indicating its widespread biological relevance .

Propiedades

IUPAC Name |

2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O7/c12-6(16)1-4-2-14(11(20)13-9(4)19)10-8(18)7(17)5(3-15)21-10/h2,5,7-8,10,15,17-18H,1,3H2,(H2,12,16)(H,13,19,20)/t5-,7-,8-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYEWPVTXYBLWRT-VPCXQMTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60183742 | |

| Record name | 5-Carbamoylmethyluridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60183742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29569-30-0 | |

| Record name | 5-Carbamoylmethyluridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29569-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Carbamoylmethyluridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029569300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Carbamoylmethyluridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60183742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.